molecular formula C10H9FN2O3 B8028699 N-Cyclopropyl-2-fluoro-3-nitrobenzamide

N-Cyclopropyl-2-fluoro-3-nitrobenzamide

Cat. No.: B8028699
M. Wt: 224.19 g/mol
InChI Key: KNBYPEXWZQOWSG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-fluoro-3-nitrobenzamide is an organic compound with the molecular formula C10H9FN2O3 It is a derivative of benzamide, featuring a cyclopropyl group, a fluorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-fluoro-3-nitrobenzamide typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using cyclopropyl bromide and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-fluoro-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, suitable solvents (e.g., dimethylformamide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: N-Cyclopropyl-2-fluoro-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-Fluoro-3-nitrobenzoic acid and cyclopropylamine.

Scientific Research Applications

N-Cyclopropyl-2-fluoro-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules, while the cyclopropyl and fluorine groups can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-2-fluoro-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

    N-Cyclopropyl-3-fluoro-2-nitrobenzamide: Similar structure but with the fluorine and nitro groups swapped.

    N-Cyclopropyl-2-chloro-3-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-Cyclopropyl-2-fluoro-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a cyclopropyl group, a fluorine atom, and a nitro group in this particular arrangement may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-2-fluoro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-9-7(10(14)12-6-4-5-6)2-1-3-8(9)13(15)16/h1-3,6H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBYPEXWZQOWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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